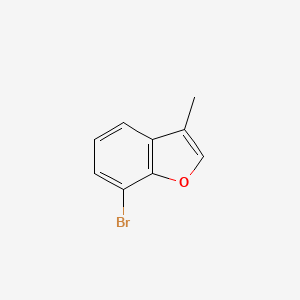

7-Bromo-3-methylbenzofuran

Description

Historical Context and Structural Significance of Benzofuran (B130515) Heterocycles in Organic Chemistry

Benzofuran, a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring, has been a subject of chemical inquiry since its first synthesis by Perkin in 1870. acs.orgnih.gov This structural motif is of considerable significance in organic chemistry due to its prevalence in a multitude of natural products and synthetic compounds that exhibit diverse biological activities. acs.orgnumberanalytics.com The benzofuran core is a planar, unsaturated system whose unique chemical properties are influenced by the oxygen atom in the furan ring. numberanalytics.com Historically, research has been driven by the presence of the benzofuran scaffold in natural products like alkaloids and terpenoids, making it a versatile building block for synthesizing complex molecules with potential applications in pharmaceuticals and materials science. numberanalytics.comresearchgate.net The fusion of the aromatic benzene ring with the electron-rich furan ring imparts distinct reactivity, making it a valuable "privileged scaffold" in drug design. researchgate.net

Overview of Current Research Trends in Halogenated and Alkylated Benzofuran Derivatives

Modern research frequently focuses on the synthesis of halogenated and alkylated benzofuran derivatives to modulate their biological and physicochemical properties. nih.govnih.gov The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring can significantly increase anticancer activities. nih.gov The position of the halogen substituent is critical and can greatly impact the compound's cytotoxic effects. nih.gov For example, halogen substitutions at the para position of a benzofuran ring are more likely to form favorable hydrophobic interactions, leading to higher potency. nih.gov

Alkylation, the addition of alkyl groups, is another key strategy. Research has shown that substitutions at the C-2 and C-3 positions of the benzofuran ring are common in derivatives with notable biological activities. rsc.org The combination of halogenation and alkylation is a powerful approach, with studies indicating that introducing halogens to alkyl or alkoxy substituents can significantly enhance the cytotoxicity of these compounds compared to their unsubstituted parent forms. nih.gov These modifications are explored for a wide range of applications, including the development of agents with antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govrsc.orgmdpi.com

Rationale for Focused Academic Inquiry into 7-Bromo-3-methylbenzofuran

The compound this compound is a specific example that merges the research trends of halogenation and alkylation. Academic interest in this molecule stems from the desire to understand the structure-activity relationships (SAR) that arise from this particular substitution pattern. The placement of a bromine atom at the 7-position and a methyl group at the 3-position creates a unique electronic and steric environment within the molecule.

Research into such specifically substituted benzofurans is crucial for several reasons. It allows for the exploration of how these modifications affect the molecule's potential as a synthetic intermediate. For instance, related compounds like 3-methylbenzofuran-2-carbohydrazide are used as starting materials for synthesizing various heterocyclic compounds, including pyrazoles, which have shown significant antimicrobial activity. nih.gov Studies on compounds with similar substitution patterns, such as methyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate, have been conducted to create novel pyrazole (B372694) and isoxazole (B147169) derivatives. tsijournals.com A focused inquiry into this compound provides fundamental data that contributes to the broader understanding of how precise structural modifications can be used to design complex molecules for targeted applications in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | chemicalbook.com |

| Molecular Weight | 211.06 g/mol | chemicalbook.comamerigoscientific.com |

| CAS Number | 35700-48-2 | chemicalbook.com |

| Boiling Point (Predicted) | 259.7 ± 20.0 °C | chemicalbook.com |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | chemicalbook.com |

| MDL Number | MFCD11877828 | chemicalbook.comamerigoscientific.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZABZXVCLDXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Bromo 3 Methylbenzofuran and Analogous Scaffolds

Direct Construction Approaches for the 7-Bromo-3-methylbenzofuran Core

Direct construction methods involve the simultaneous or sequential formation of the benzofuran (B130515) ring system with the desired bromine and methyl substituents in place.

Regioselective Bromination of Benzofuran Precursors at Position 7

The introduction of a bromine atom at the C7 position of a 3-methylbenzofuran (B1293835) precursor is a critical step. Achieving regioselectivity is paramount to avoid the formation of undesired isomers. While direct bromination of benzofuran can lead to a mixture of products, specific reaction conditions can favor substitution at the 7-position. rsc.org The presence of certain directing groups on the benzofuran ring can influence the position of bromination. For instance, electron-donating groups can activate the benzene (B151609) ring towards electrophilic substitution. wikipedia.org

Research has shown that the bromination of certain substituted benzofurans can be directed to specific positions. For example, the bromination of 2,3-dihydro-6-hydroxy-4-methoxy-3-methylbenzofuran with bromine in chloroform (B151607) has been reported to yield the 7-bromo derivative. anu.edu.au Similarly, selective bromination at the 7-position of a benzofuran core bearing suitable substituents has been achieved, resulting in the monobromo derivative in approximately 70% yield.

Table 1: Examples of Regioselective Bromination

| Starting Material | Reagent | Product | Yield | Reference |

| 2,3-dihydro-6-hydroxy-4-methoxy-3-methylbenzofuran | Bromine in Chloroform | 7-Bromo-2,3-dihydro-6-hydroxy-4-methoxy-3-methylbenzofuran | Not specified | anu.edu.au |

| Substituted Benzofuran | Not specified | 7-Monobromo derivative | ~70% |

Introduction of the Methyl Group at Position 3 through Specific Alkylation Pathways

The introduction of a methyl group at the C3 position can be accomplished through various alkylation strategies. One approach involves the selective bromine-lithium exchange of a dibrominated benzofuran, followed by methylation. For instance, 2,3,5-tribromobenzofuran can undergo regioselective cross-coupling and subsequent selective bromine-lithium exchange, followed by methylation to yield 2,3-disubstituted 5-bromobenzofurans. rsc.org Another method involves the reaction of o-halophenols with terminal alkynes in the presence of a palladium catalyst, which can lead to the formation of 2,3-disubstituted benzofurans. organic-chemistry.org

One-Pot Cyclization Reactions Incorporating Both Bromine and Methyl Moieties

One-pot synthesis offers an efficient route to this compound by combining multiple reaction steps into a single procedure. A two-step synthesis starting from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization, has been reported for the preparation of 7-bromobenzofuran (B40398) derivatives. This method involves the initial formation of a bromo-2'-(2,2-dimethoxyethyl)benzene intermediate, which then undergoes cyclization in the presence of an acid like phosphoric acid or polyphosphoric acid to form the 7-bromobenzofuran core. Another approach involves the condensation of o-hydroxyaryl ketones with α-bromoketones, which can be combined in a cascade reaction to form benzofuran derivatives. researchgate.net

Synthesis via Functional Group Interconversions on Substituted Benzofuran Intermediates

This strategy involves the synthesis of a substituted benzofuran ring, followed by the introduction or modification of functional groups to arrive at the target molecule.

Derivatization from ortho-Hydroxyacetophenone Compounds

Ortho-hydroxyacetophenones are versatile starting materials for the synthesis of benzofurans. jocpr.com A common method involves the reaction of an o-hydroxyacetophenone with an α-bromo ketone, such as bromoacetone, in the presence of a base like potassium carbonate. cancerresgroup.usderpharmachemica.com This reaction proceeds via initial O-alkylation followed by an intramolecular aldol-type condensation to form the furan (B31954) ring. For the synthesis of this compound, a brominated o-hydroxyacetophenone would be the required precursor. The Perkin reaction, one of the earliest methods for benzofuran synthesis, also utilizes related precursors. jocpr.com

Table 2: Synthesis of Benzofurans from o-Hydroxyacetophenones

| o-Hydroxyacetophenone Derivative | Reagent | Product | Reference |

| 2'-hydroxyacetophenone | 2-bromoacetophenone, K₂CO₃ | Aryl (3-methyl-benzofuran-2-yl) ketones | cancerresgroup.us |

| o-hydroxyacetophenone | chloromethylated compound, H₂SO₄ | Not specified | derpharmachemica.com |

| o-hydroxyacetophenone | Bromine in acetic acid | Brominated benzofuranone | google.com |

Bromination of Pre-formed Methylbenzofuran Scaffolds (e.g., using N-Bromosuccinimide)

The direct bromination of a pre-formed 3-methylbenzofuran scaffold is a straightforward approach to introduce the bromine atom. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator like AIBN or under UV irradiation for allylic or benzylic bromination (Wohl-Ziegler reaction). wikipedia.orgorganic-chemistry.org However, for aromatic bromination, particularly on electron-rich systems, NBS can be effective, sometimes with high regioselectivity depending on the solvent and other substituents present on the ring. wikipedia.org For instance, bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with NBS in carbon tetrachloride can lead to bromination on both the methyl group and the benzene ring. mdpi.com The bromination of 3-methylbenzofuran-2-carboxylic acid derivatives has also been investigated. clockss.orgresearchgate.net

Table 3: Bromination of 3-Methylbenzofuran Derivatives

| Starting Material | Reagent | Product(s) | Reference |

| 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS in CCl₄ | Bromomethyl and ring-brominated derivatives | mdpi.com |

| 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-benzofuran | Bromine in CH₂Cl₂ | 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromobenzofuran | prepchem.com |

| 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran | Pyridine | Pyridinium salt | clockss.org |

Methylation of Brominated Benzofuran Intermediates

The introduction of a methyl group onto a brominated benzofuran core is a key step in the synthesis of various derivatives. One common strategy involves the methylation of a hydroxyl group present on the benzofuran scaffold. For instance, the methylation of a brominated benzofuranol can be achieved using reagents like methyl iodide in the presence of a base such as potassium carbonate. rsc.orgmdpi.com This reaction is often facilitated by a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the nucleophile. rsc.org

A study on the synthesis of eupomatenoids, a class of natural products, utilized a selective bromine-lithium exchange on a 2,3-disubstituted 5-bromobenzofuran, which was then followed by methylation to yield the desired intermediate. rsc.org In another instance, the synthesis of the natural product khellin (B1673630) involved the methylation of an intermediate with methyl iodide and potassium carbonate to produce a versatile benzofuran building block in high yield. rsc.org

| Precursor | Reagents | Product | Yield | Reference |

| 2,3-disubstituted 5-bromobenzofuran | 1. n-BuLi 2. CH3I | 2,3-disubstituted 5-methylbenzofuran | - | rsc.org |

| Hydroxybenzofuran intermediate | CH3I, K2CO3, 18-crown-6 | Methoxybenzofuran derivative | 90% | rsc.org |

| 5-Chloro-2-cinnamoyl-3-methyl benzofuran | Hydrazine hydrate | 5-Aryl-3-(5-chloro-3-methylbenzofuran-2-yl)-1H-pyrazoline | 75% | iosrjournals.org |

Advanced Transition-Metal Catalyzed Methodologies Applicable to Benzofuran Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of benzofuran scaffolds, offering high efficiency, selectivity, and functional group tolerance. bohrium.com

Palladium-catalyzed cross-coupling reactions are widely employed for the construction and derivatization of the benzofuran ring system. These methods often involve the reaction of a halogenated benzofuran with a suitable coupling partner. acs.orgnih.gov

Sonogashira Coupling: This reaction is frequently used to introduce alkyne moieties, which can then undergo further transformations. For example, the Sonogashira coupling of a brominated benzofuran with a terminal alkyne, followed by cyclization, is a common strategy for building more complex heterocyclic systems. rsc.orgmdpi.com

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups onto the benzofuran core. This has been utilized in the synthesis of various derivatives, including those with potential biological activity. mdpi.com

Stille Coupling: While less common than Sonogashira or Heck reactions, Stille coupling provides a method for creating carbon-carbon bonds using organotin reagents.

Palladium catalysis is also crucial for direct C-H arylation of benzofurans, providing an atom-economical route to 2-arylbenzofurans and 3-arylbenzofurans. nih.govnih.gov These reactions can be performed with low catalyst loadings and tolerate a wide array of functional groups. nih.gov For instance, the palladium-catalyzed direct 3-arylation of benzofurans with aryl bromides has been achieved with catalyst loadings as low as 0.1-0.5 mol %. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative C–H/C–H coupling of 3-aryloxybenzo[b]thiophenes has been reported as a method for synthesizing benzothieno[3,2-b]benzofurans. rsc.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | Aryl iodide, terminal alkyne | 2-Substituted benzofuran | rsc.org |

| Heck Coupling | Palladium catalyst | Benzofuran derivative, ethyl acrylate | Ethyl cinnamate (B1238496) derivative | mdpi.com |

| Direct C-H Arylation | Pd(OAc)2, CuCl2 | Benzofuran, triarylantimony difluoride | 2-Arylbenzofuran | nih.gov |

| Direct C-H Arylation | Palladium catalyst | Benzofuran, aryl bromide | 3-Arylbenzofuran | nih.gov |

Nickel catalysis offers a cost-effective and efficient alternative to palladium for certain transformations in benzofuran synthesis. bohrium.com Nickel-catalyzed reactions have been successfully applied for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, proceeding through the activation of the strong aromatic C–F bond. beilstein-journals.org This method allows for the synthesis of a range of 2-arylbenzofurans under mild conditions. beilstein-journals.org

Another significant application of nickel catalysis is the reductive ring-opening of benzofurans. This process involves the cleavage of the endocyclic carbon-oxygen bond and subsequent coupling with alkyl halides, leading to the formation of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has also been developed for the formation of benzofuran derivatives. thieme.de

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Defluorinative Arylation | Ni(cod)2, PCy3 | 2-Fluorobenzofuran, arylboronic acid | 2-Arylbenzofuran | beilstein-journals.org |

| Reductive Ring-Opening | NiCl2(dppe), Zn | Benzofuran, alkyl halide | (E)-o-Alkenylphenol | chinesechemsoc.orgchinesechemsoc.org |

| Intramolecular Nucleophilic Addition | Nickel catalyst | Aryl halide, aryl ketone | Benzofuran derivative | thieme.de |

Copper-catalyzed reactions represent a versatile and economical approach for the synthesis of benzofurans. bohrium.com One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which provides a one-pot procedure for producing polysubstituted benzofurans. rsc.orgresearchgate.net This transformation involves the sequential nucleophilic addition of phenols to alkynes followed by an oxidative cyclization. rsc.org

Copper catalysts are also effective in promoting intramolecular dehydrogenative C-H/O-H coupling to form the furan ring. rsc.org This has been applied to the synthesis of complex fused systems like benzothieno[3,2-b]benzofurans. rsc.org Furthermore, copper-catalyzed one-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides have been developed for the rapid synthesis of functionalized benzofurans. organic-chemistry.org Iron- or copper-catalyzed O-arylation following a regioselective halogenation of an aryl ring is another strategy for synthesizing various benzofuran analogues. acs.org

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Aerobic Oxidative Cyclization | Copper catalyst, O2 | Phenol, alkyne | Polysubstituted benzofuran | rsc.orgresearchgate.net |

| Intramolecular Dehydrogenative Coupling | Copper catalyst | 2-(2-hydroxyphenyl)benzo[b]thiophene | Benzothieno[3,2-b]benzofuran | rsc.org |

| One-Pot Tandem Reaction | Copper catalyst | o-Iodophenol, acyl chloride, phosphorus ylide | Functionalized benzofuran | organic-chemistry.org |

| O-Arylation | Iron or Copper catalyst | Halogenated 1-arylketone | Benzofuran derivative | acs.org |

Carbon-Hydrogen (C-H) Bond Functionalization for Benzofuran Annulation

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of benzofurans, avoiding the need for pre-functionalized starting materials. thieme-connect.comrsc.org Palladium-catalyzed intramolecular oxidative C-H/C-H coupling is a notable example, enabling the synthesis of benzofuran rings from readily available precursors. rsc.org

Palladium(II)-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation has been developed for the synthesis of chiral benzofuranones from phenylacetic acids. organic-chemistry.orgacs.org This method represents a significant advance in asymmetric C-H functionalization. organic-chemistry.org The transformation of benzofuranones via C(3)–H bond functionalization has also been extensively studied due to the ease of enolization at this position. thieme-connect.com

| Reaction Type | Catalyst System | Starting Material | Product | Reference |

| Intramolecular Oxidative C-H/C-H Coupling | Palladium catalyst | Phenol derivative | Benzofuran | rsc.org |

| Enantioselective C-H Activation/C-O Bond Formation | Pd(II) catalyst, chiral ligand | Phenylacetic acid | Chiral benzofuranone | organic-chemistry.orgacs.org |

| C(3)–H Functionalization | Various catalysts | Benzofuranone | 3-Substituted benzofuranone | thieme-connect.com |

Electrochemical and Metal-Free Synthetic Pathways for Benzofuran Ring Formation

In recent years, there has been a growing interest in developing more sustainable synthetic methods, leading to the exploration of electrochemical and metal-free pathways for benzofuran synthesis. researchgate.netfrontiersin.org

Electrochemical synthesis offers a green alternative to traditional methods by avoiding the use of stoichiometric oxidants and metal catalysts. frontiersin.orgresearchgate.net An electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides has been reported for the synthesis of selenylbenzo[b]furans under mild, oxidant-, base-, and metal-free conditions. frontiersin.org Another electrochemical approach involves the oxidation of catechols in the presence of 1,3-dicarbonyl compounds, leading to the formation of benzofuran derivatives through a Michael addition and subsequent cyclization. researchgate.net

Metal-free synthetic routes are also gaining prominence. researchgate.net For instance, the [3+2] annulation of phenols and acetylenes can proceed without a metal catalyst to form the benzofuran ring. researchgate.net Organocatalyzed electrochemical approaches have also been devised for the synthesis of related heterocyclic frameworks. rsc.org

| Method | Key Features | Substrates | Product | Reference |

| Electrochemical Oxidative Cyclization | Galvanostatic electrolysis, undivided cell, oxidant- and metal-free | 2-Alkynylphenol, diselenide | Selenylbenzo[b]furan | frontiersin.org |

| Electrochemical Oxidation | Constant current, carbon rod electrodes, undivided cell | Catechol, dimedone | Benzofuran derivative | researchgate.net |

| Metal-Free Annulation | [3+2] cycloaddition | Phenol, acetylene | Benzofuran | researchgate.net |

Chemical Reactivity and Transformation Pathways of 7 Bromo 3 Methylbenzofuran

Reactivity of the Bromine Moiety at Position 7

The bromine atom attached to the aromatic ring at position 7 is a key functional group that primarily undergoes reactions typical of aryl halides. Its reactivity is influenced by the electron-donating nature of the benzofuran (B130515) ring system.

Aryl halides, such as 7-Bromo-3-methylbenzofuran, are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions. askiitians.comwikipedia.orglibretexts.org This low reactivity is attributed to the strength of the carbon-halogen bond, where the carbon is sp2 hybridized, and the resonance stabilization provided by the aromatic ring. askiitians.com For a nucleophilic attack to occur directly on the aromatic ring, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.comoup.com In the case of this compound, the absence of such activating groups renders it largely unreactive towards direct nucleophilic displacement under standard conditions.

However, the bromine atom can be substituted by nucleophiles through transition metal-catalyzed cross-coupling reactions. These modern synthetic methods provide pathways to form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines. nih.govlibretexts.orgwikipedia.orgyoutube.com The use of specialized phosphine ligands is crucial for the efficiency of the catalytic cycle. libretexts.orgwikipedia.org This method has been successfully applied to the amination of various bromo-substituted heterocyclic compounds. nih.govresearchgate.netnih.gov

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-O and C-N bonds with aryl halides. wikipedia.orgorganic-chemistry.orgthermofisher.comwikipedia.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures, modern variations with soluble copper catalysts and ligands have improved the reaction's scope and mildness. wikipedia.orgnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Bromides

| Reaction Name | Catalyst System (Typical) | Nucleophile | Product Type |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., Xantphos) and a base (e.g., Cs2CO3) | Primary or secondary amines | Aryl amines |

| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand (e.g., phenanthroline) and a base (e.g., K2CO3) | Alcohols, phenols, amines | Aryl ethers, aryl amines |

The bromine atom at position 7 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon (C-C) bonds. These reactions are widely used in organic synthesis to construct complex molecular architectures. rsc.org

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide. researchgate.netnih.gov It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. researchgate.net

Heck Reaction: The Heck reaction is the palladium-catalyzed arylation of an alkene. tandfonline.com It provides a powerful method for the synthesis of substituted alkenes. The reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.

Table 2: Key Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(PPh3)4, Base (e.g., K2CO3) | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene | Pd(OAc)2, Phosphine Ligand, Base (e.g., Et3N) | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI, Amine Base | Aryl-Alkynyl |

Chemical Transformations Involving the Methyl Group at Position 3

The methyl group at the 3-position of the benzofuran ring is a benzylic position, which makes it susceptible to radical and oxidative reactions.

The methyl group at position 3 can be selectively halogenated, most commonly brominated, using radical initiators. N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile) is the reagent of choice for this transformation. The reaction proceeds via a free radical mechanism, where the benzylic hydrogen atoms are abstracted to form a stabilized benzylic radical, which then reacts with bromine. This selective bromination converts the methyl group into a bromomethyl group, a versatile synthetic intermediate.

The resulting 7-Bromo-3-(bromomethyl)benzofuran is a highly reactive compound. The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (SN2 type). This allows for the introduction of a wide range of functional groups at the benzylic position. Examples of nucleophiles that can displace the bromide include:

Oxygen nucleophiles: Alcohols and phenols can form ethers.

Nitrogen nucleophiles: Amines can form substituted amines.

Sulfur nucleophiles: Thiols can form thioethers.

Carbon nucleophiles: Cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

This two-step sequence of benzylic bromination followed by nucleophilic substitution provides a powerful strategy for elaborating the structure of this compound.

Reactions of the Benzofuran Heterocyclic System

The benzofuran ring system itself can participate in several types of reactions, although the reactivity is influenced by the existing substituents. The furan (B31954) part of the molecule is generally more reactive than the benzene (B151609) part.

Electrophilic Aromatic Substitution: The benzofuran ring is electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. researchgate.net The directing effect of the oxygen atom and the existing substituents will determine the position of the incoming electrophile. For 3-methylbenzofuran (B1293835), electrophilic attack is generally favored at the 2-position. stackexchange.com The bromine at the 7-position is a deactivating, ortho-, para-director for the benzene ring.

Cycloaddition Reactions: The furan ring of benzofuran can act as a diene in Diels-Alder reactions, although this often requires activation or intramolecular reaction setups. tandfonline.comacs.org It can also undergo [2+2] cycloadditions. tandfonline.com

Ring-Opening Reactions: The furan ring of benzofuran can be opened under various conditions, including reductive cleavage with alkali metals or transition metal-catalyzed reactions. kyoto-u.ac.jpresearchgate.netchinesechemsoc.orgacs.orgchinesechemsoc.org These reactions can lead to the formation of substituted phenols, providing a pathway for significant skeletal transformations.

Metal-Halogen Exchange: The bromine atom at the 7-position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. nih.govwikipedia.orgtcnj.edursc.org This generates a 7-lithio-3-methylbenzofuran species, which is a powerful nucleophile and can react with a variety of electrophiles to introduce new substituents at the 7-position. nih.govmsu.edubohrium.com

Ring Opening and Subsequent Ring Closure Reactions

The benzofuran core, while aromatic, possesses a degree of reactivity in the furan ring that allows for selective ring-opening reactions. These reactions typically target the C2-O1 bond, leveraging the inherent strain and ether linkage of the furan moiety. Subsequent intramolecular reactions can then lead to the formation of new heterocyclic or carbocyclic systems.

Transition metal catalysis has been a important tool in mediating the ring opening of benzofurans. For instance, nickel-catalyzed reactions have been shown to cleave the C2-O bond, allowing for the introduction of various functional groups. While specific studies on this compound are not extensively documented, the principles of these reactions can be extrapolated. The presence of the electron-withdrawing bromine atom at the 7-position may influence the electron density of the benzofuran system, potentially affecting the rate and regioselectivity of metal-catalyzed insertions.

Another strategy involves a 'ring-closing/ring-opening' approach, where a precursor is first cyclized to a benzofuran derivative, which is then subjected to ring-opening conditions to yield a functionalized product. This methodology has been applied to the synthesis of various substituted benzofurans and related structures.

Below is a table illustrating potential ring-opening and subsequent ring-closure reactions of this compound based on known benzofuran chemistry.

| Reaction Type | Reagents and Conditions | Intermediate/Product | Plausible Mechanism |

| Nickel-Catalyzed Silylation | Ni(cod)2, PCy3, silylborane | Silylated phenol derivative | Oxidative addition of the C2-O bond to the Ni(0) complex, followed by transmetalation with the silylborane and reductive elimination. |

| Reductive Cleavage | Na, liquid NH3 | 2-(1-propenyl)-3-bromophenol | Birch-type reduction leading to the cleavage of the ether linkage. |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., H2SO4), heat | Isomeric naphthofuran derivative | Protonation of the furan oxygen, followed by ring opening to a carbocationic intermediate, which can then undergo intramolecular electrophilic aromatic substitution to form a new ring. |

Regiospecific Oxidation and Reduction Strategies

The oxidation and reduction of this compound can be directed to either the furan or the benzene moiety, depending on the reagents and reaction conditions. The C2-C3 double bond of the furan ring is a prime target for oxidation, while the benzene ring is more susceptible to reduction under forcing conditions.

Oxidation:

Photooxygenation of benzofurans is a known method to introduce oxygen functionalities. In the case of 2,3-disubstituted benzofurans, this can lead to the formation of a dioxetane intermediate, which can then rearrange to give ring-opened products. The methyl group at the 3-position of this compound would likely influence the stability and subsequent reactivity of such an intermediate.

Epoxidation of the C2-C3 double bond with peroxy acids can also be achieved, leading to a reactive epoxide that can be further transformed. The regioselectivity of such an attack would be influenced by the electronic effects of the methyl group and the fused benzene ring.

Reduction:

Catalytic hydrogenation of the benzofuran ring system typically requires harsh conditions due to its aromatic character. Under high pressure and temperature with catalysts like Raney Nickel or Palladium on carbon, the furan ring can be saturated to afford the corresponding 2,3-dihydrobenzofuran (B1216630). The bromine atom at the 7-position may be susceptible to hydrodebromination under these conditions, leading to a mixture of products.

Selective reduction of the benzene ring while leaving the furan ring intact is challenging but can be achieved using dissolving metal reductions, although this can also lead to ring cleavage as mentioned in the previous section.

The following table summarizes potential regiospecific oxidation and reduction strategies for this compound.

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

| Photooxygenation | Rose Bengal, O2, hv | 2-Acetyl-3-bromophenol | Proceeds via a dioxetane intermediate which undergoes rearrangement. |

| Epoxidation | m-CPBA | 7-Bromo-2,3-epoxy-3-methyl-2,3-dihydrobenzofuran | The C2-C3 double bond is the most electron-rich and susceptible to electrophilic attack. |

| Catalytic Hydrogenation | H2, Pd/C, high pressure | 7-Bromo-3-methyl-2,3-dihydrobenzofuran and/or 3-Methyl-2,3-dihydrobenzofuran | Saturation of the furan ring. Potential for hydrodebromination. |

Photochemical Reactivity and Transformations

The photochemical behavior of benzofurans allows for unique transformations that are often not accessible through thermal methods. The absorption of UV light can promote the benzofuran molecule to an excited state, leading to pericyclic reactions or the formation of reactive intermediates.

One of the characteristic photochemical reactions of the benzofuran C2-C3 double bond is its participation in [2+2] cycloadditions with alkenes and alkynes. This reaction provides a direct route to cyclobutane- and cyclobutene-fused benzofuran derivatives, which can be valuable building blocks in organic synthesis. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the benzofuran and the reacting partner.

The presence of a bromine atom in this compound could also introduce the possibility of photochemical carbon-bromine bond cleavage, leading to the formation of an aryl radical. This reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to other unsaturated systems.

The table below outlines some potential photochemical transformations of this compound.

| Reaction Type | Reactant | Conditions | Product |

| [2+2] Cycloaddition | Ethylene | UV irradiation (λ > 280 nm), Acetone (sensitizer) | Cyclobutane-fused 7-bromo-3-methyl-2,3-dihydrobenzofuran |

| Photoreduction | Isopropanol | UV irradiation | 3-Methylbenzofuran |

| Photoarylation | Benzene | UV irradiation | 7-Phenyl-3-methylbenzofuran |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the precise structure of 7-Bromo-3-methylbenzofuran.

In ¹H-NMR spectroscopy, the chemical environment of each proton in the molecule is recorded as a chemical shift (δ). For this compound, distinct signals are expected for the methyl group protons, the lone proton on the furan (B31954) ring (H-2), and the three protons on the benzene (B151609) ring (H-4, H-5, and H-6).

The methyl group (CH₃) at position 3 would typically appear as a singlet in the upfield region of the spectrum, as it is not coupled to other protons. The proton at position 2 is expected to show a signal that is coupled to the methyl protons, often appearing as a quartet or a complex multiplet depending on the long-range coupling. The three aromatic protons would present as a set of coupled signals in the downfield aromatic region. Their specific splitting patterns (e.g., doublets, triplets) are dictated by their coupling interactions with adjacent protons. For instance, the H-5 proton, being situated between H-4 and H-6, would likely appear as a triplet, while H-4 and H-6 would be doublets, assuming standard ortho-coupling. The bromine atom at position 7 influences the electronic environment and thus the chemical shifts of the adjacent protons.

Table 1: Expected ¹H-NMR Signals for this compound

| Proton Position | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ at C-3 | ~2.2 | Singlet (s) or Doublet (d) |

| H-2 | ~7.5 | Singlet (s) or Quartet (q) |

| H-4 | ~7.4 | Doublet (d) |

| H-5 | ~7.1 | Triplet (t) |

| H-6 | ~7.3 | Doublet (d) |

Note: The chemical shifts and multiplicities are estimations based on general principles and data from analogous structures. Actual experimental values may vary.

A proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. vwr.com For this compound, which has nine carbon atoms and no molecular symmetry, nine distinct signals are expected. The chemical shift of each carbon is indicative of its electronic environment (e.g., whether it is part of an aromatic ring, a methyl group, or bonded to an electronegative atom like oxygen or bromine). vwr.com

The methyl carbon is expected at the most upfield position. The carbon bearing the bromine atom (C-7) would be shifted to a characteristic range due to the halogen's effect. The two carbons bonded to the oxygen atom (C-3a and C-7a) would appear at significantly downfield shifts. The remaining aromatic and furan-ring carbons would resonate in the typical sp² carbon region.

Table 2: Expected ¹³C-NMR Signals for this compound

| Carbon Position | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| CH₃ at C-3 | ~10-15 |

| C-2 | ~140-145 |

| C-3 | ~115-120 |

| C-3a | ~128-132 |

| C-4 | ~125-130 |

| C-5 | ~122-126 |

| C-6 | ~120-124 |

| C-7 | ~100-105 |

| C-7a | ~153-157 |

Note: The chemical shifts are estimations based on general principles and data from analogous structures. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. rsc.org It would show correlations between the aromatic protons H-4, H-5, and H-6, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. rsc.org It allows for the direct assignment of a carbon signal based on the signal of its attached proton. For example, the proton signal for H-5 would show a cross-peak with the signal for the C-5 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

ESI-MS is a soft ionization technique that typically generates a protonated molecular ion ([M+H]⁺). For this compound (C₉H₇BrO), a key feature would be the presence of a pair of peaks corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major ion peaks: one for [C₉H₇⁷⁹BrO+H]⁺ and another, two mass units higher, for [C₉H₇⁸¹BrO+H]⁺, with nearly equal intensity. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. tsijournals.com

High-Resolution Mass Spectrometry measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). niscpr.res.in This allows for the unambiguous determination of a molecule's elemental formula. For this compound, an HRMS (ESI) measurement would provide an exact mass for the [M+H]⁺ ion (calculated as 210.9750 for ⁷⁹Br and 212.9730 for ⁸¹Br), confirming the formula C₉H₇BrO and distinguishing it from any other combination of atoms that might have the same nominal mass. niscpr.res.injst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the characterization of benzofuran (B130515) derivatives, LC-MS is instrumental for determining molecular weight and assessing purity.

For instance, in the analysis of various substituted benzofurans, LC-MS has been routinely used to confirm the mass of the synthesized products. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. Studies on related benzofuran structures have reported the use of Agilent 1100 series or Agilent Technologies/6120 quadrupole LC/MS systems for these analyses. niscpr.res.inrsc.org The data obtained from LC-MS is crucial for confirming the successful synthesis of the target molecule before proceeding with more detailed structural analysis. niscpr.res.inrsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups present in a molecule and providing insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

While specific FT-IR data for this compound is not detailed in the provided search results, the analysis of related benzofuran structures offers a clear indication of the expected spectral features. For example, the FT-IR spectrum of a benzofuran derivative would typically show characteristic peaks for C-H, C=C, and C-O bonds. In brominated benzofurans, a strong absorption band in the lower frequency region (around 576 cm⁻¹) is indicative of the C-Br stretching vibration. researchgate.net The presence of a methyl group would be confirmed by its characteristic C-H stretching and bending vibrations. researchgate.net The analysis of various benzofuran derivatives consistently highlights the utility of FT-IR in confirming the presence of key functional groups. rsc.org

A representative table of expected FT-IR absorption bands for a compound like this compound, based on data from related structures, is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Methyl C-H | 2960-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Benzofuran C-O-C | 1250-1050 | Asymmetric & Symmetric Stretching |

| C-Br | 600-500 | Stretching |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of the molecule. FT-Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Spectroscopic studies of similar heterocyclic compounds have demonstrated the power of combining FT-IR and FT-Raman data for a complete vibrational analysis. nih.gov While direct FT-Raman data for this compound is not available in the search results, it is a valuable tool for confirming the benzofuran ring vibrations and the carbon-bromine bond. nottingham.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. azooptics.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. up.ac.za The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For aromatic compounds like this compound, the electronic transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. up.ac.zalibretexts.org The benzene ring and the fused furan ring constitute a conjugated system, which influences the energy of these transitions. Benzene itself exhibits absorption bands around 180 nm, 200 nm, and a weaker band at 260 nm. up.ac.za The presence of substituents on the benzofuran ring, such as the bromine atom and the methyl group, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). While specific UV-Vis data for this compound is not provided, the analysis of related aromatic compounds indicates that it would be expected to absorb in the UV region. elte.huyoutube.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This data is used to calculate the empirical formula, which can then be compared to the expected formula based on the proposed structure. The results are typically reported as the percentage by mass of each element present in the compound.

Numerous studies on the synthesis of benzofuran derivatives report the use of elemental analysis to confirm the successful formation of the target compounds. rsc.orgmdpi.com For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₇BrO. Experimental values obtained from an elemental analyzer are then compared to these theoretical values to confirm the purity and identity of the synthesized compound. rsc.org

Table of Theoretical Elemental Composition for this compound (C₉H₇BrO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 9 | 108.09 | 51.21% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.35% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 37.86% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.58% |

| Total | 211.06 | 100.00% |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While the search results mention the use of X-ray crystallography for determining the structure of various benzofuran derivatives, no specific single crystal X-ray diffraction data was found for this compound itself. rsc.orgrsc.org However, the successful application of this technique to related compounds underscores its importance in unambiguously confirming the molecular structure, including the regiochemistry of substituents on the benzofuran ring. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules. nih.govphyschemres.org Methods like the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) are frequently used with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy for molecular systems. rsc.orgsemanticscholar.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum possible energy. For 7-Bromo-3-methylbenzofuran, this optimization would be performed to establish the precise spatial arrangement of its constituent atoms. rsc.org

Conformational analysis, particularly concerning the rotation of the methyl group at the C3 position, would be conducted to identify the lowest energy conformer. The optimized geometrical parameters, such as the lengths of the C-Br, C-O, and C-C bonds and the angles within the fused ring system, provide the foundational data for all other computational predictions. rsc.orgrsc.org

Table 1: Predicted Geometrical Parameters for this compound (Optimized with B3LYP/6-311++G(d,p)) Note: The values below are representative examples based on computational studies of similar benzofuran (B130515) structures and are not experimental results.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C7-Br | ~1.90 Å |

| O1-C2 | ~1.37 Å | |

| C2-C3 | ~1.36 Å | |

| C3-C3a | ~1.45 Å | |

| C3-CH3 | ~1.51 Å | |

| Bond Angles | C6-C7-Br | ~120.5° |

| C7-C7a-O1 | ~109.8° | |

| C2-C3-CH3 | ~129.5° | |

| Dihedral Angles | C7a-C7-C6-C5 | ~0.0° |

| C2-O1-C7a-C3a | ~0.0° |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. sapub.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. sapub.orgresearchgate.net

A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. scielo.org.mx For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the benzofuran ring system, while the LUMO would also be distributed across the π-conjugated system. The energy of these orbitals and the resulting gap are calculated to predict the molecule's electronic transition capabilities. physchemres.orgyoutube.com

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound Note: These values are illustrative and derived from general principles of DFT calculations on similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 4.95 |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

For this compound, NBO analysis would reveal key intramolecular interactions. Significant charge delocalization would be expected from the lone pairs of the furan (B31954) oxygen (n(O)) and the bromine atom (n(Br)) into the antibonding π* orbitals of the aromatic ring. These interactions stabilize the molecule and influence its electronic properties and reactivity. mdpi.comacs.org

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound Note: This table presents hypothetical, yet plausible, intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O1 | π* (C3a-C7a) | ~25.5 | n → π |

| LP (2) Br8 | π (C6-C7) | ~5.8 | n → π |

| π (C4-C5) | π (C3a-C7a) | ~18.2 | π → π |

| σ (C3-H) | σ (C2-C3) | ~4.5 | σ → σ* |

Analysis of Molecular Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

To understand the chemical reactivity of this compound, various reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface. nih.govresearchgate.net It uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. scienceopen.comresearchgate.net For this compound, the MEP would likely show a negative potential around the furan oxygen and a positive potential near the hydrogen atoms.

Fukui functions (f(r)) are another descriptor used to identify specific atomic sites susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack. rsc.orgscienceopen.com These functions help pinpoint the most reactive centers within the molecule, providing a more detailed picture of site selectivity than MEP alone. nih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can predict spectroscopic data with a high degree of accuracy. google.com Theoretical vibrational frequencies can be calculated using DFT, which helps in the assignment of experimental IR and Raman spectra. nih.govnumberanalytics.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. chemrxiv.org

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgmodgraph.co.uk These calculations predict the ¹H and ¹³C NMR spectra. acs.orgnih.gov The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic effects of the bromine substituent and the methyl group, such as inductive and anisotropic effects. ucl.ac.uklibretexts.orgorganicchemistrydata.org Comparing theoretical spectra with experimental data is a powerful method for structural confirmation. semanticscholar.org

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (vs. TMS) Note: Predicted values are based on the GIAO method and general substituent effects observed in similar compounds.

| Atom | Predicted ¹³C (ppm) | Atom | Predicted ¹H (ppm) |

| C2 | 145.1 | H4 | 7.35 |

| C3 | 118.9 | H5 | 7.20 |

| C3a | 129.5 | H6 | 7.40 |

| C4 | 124.8 | H (methyl) | 2.30 |

| C5 | 122.3 | ||

| C6 | 128.0 | ||

| C7 | 115.4 | ||

| C7a | 154.2 | ||

| CH3 | 10.5 |

Thermodynamic Property Calculations and Reaction Pathway Energetics

DFT calculations can be used to predict the thermodynamic properties of this compound, such as standard enthalpy, entropy, and heat capacity, at various temperatures. rsc.orgnumberanalytics.com These parameters are derived from the calculated vibrational frequencies and are crucial for understanding the molecule's stability and behavior under different thermal conditions. rsc.org

Furthermore, computational methods are invaluable for exploring the energetics of potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for processes involving this compound. This allows for the prediction of reaction mechanisms and kinetics, providing insights into how the molecule might be synthesized or how it participates in further chemical transformations. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Computational studies utilizing molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic nature of this compound at an atomic level. These simulations provide insights into the molecule's conformational preferences and its potential intermolecular interactions, which are crucial for understanding its behavior in various chemical and biological environments.

While specific molecular dynamics studies exclusively focused on this compound are not extensively documented in the public domain, the principles of MD simulations on related substituted benzofuran and bromo-aromatic systems allow for a theoretical exploration of its likely dynamic properties. MD simulations for small molecules like this compound typically involve the use of force fields to calculate the potential energy of the system, allowing for the simulation of its movement over time.

Conformational Sampling:

The conformational landscape of this compound is largely defined by the rotation around the bond connecting the methyl group to the benzofuran ring. Although the benzofuran core is a rigid bicyclic system, the methyl group's orientation can fluctuate. Molecular dynamics simulations would allow for the exploration of the rotational energy barrier of this methyl group. It is expected that the molecule would predominantly exist in conformations where steric hindrance is minimized.

In the context of broader research on benzofuran derivatives, MD simulations are often employed to understand how a ligand adapts its conformation upon binding to a biological target, such as an enzyme. frontiersin.orgunimi.it For instance, studies on other benzofuran derivatives have used MD simulations to analyze the stability of ligand-protein complexes over nanosecond timescales. frontiersin.org

Intermolecular Interactions:

The intermolecular interactions of this compound are dictated by its chemical structure. The bromine atom introduces a region of electrophilicity (a σ-hole), making it capable of engaging in halogen bonding with nucleophilic atoms. The aromatic benzofuran ring can participate in π-π stacking and hydrophobic interactions. The oxygen atom of the furan ring can act as a hydrogen bond acceptor.

MD simulations can quantify the strength and nature of these interactions. For example, simulations of this compound in a solvent like water would reveal the dynamics of hydration and the specific hydrogen bonding patterns. In a non-polar solvent, van der Waals forces and potential halogen bonding would be the dominant interactions. Research on other bromo-substituted organic compounds has highlighted the importance of halogen bonding in crystal packing and molecular recognition.

While direct experimental or simulation data for this compound is sparse, data from related compounds in computational studies provide a framework for its expected behavior.

Synthetic Applications and Potential Roles of 7 Bromo 3 Methylbenzofuran

7-Bromo-3-methylbenzofuran as a Key Strategic Synthetic Intermediate

The utility of this compound in synthetic organic chemistry stems from its ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the carbon-bromine bond to create new carbon-carbon bonds with a high degree of control and efficiency, making this compound a foundational building block for complex molecular architectures.

The bromine atom at the 7-position of this compound is the key to its role as a precursor for polysubstituted derivatives. It readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C bonds. This allows for the introduction of various substituents onto the benzofuran (B130515) core.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for creating aryl-aryl or aryl-alkyl bonds.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. acs.orgacs.org It is an effective method for introducing vinyl groups onto the benzofuran scaffold.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govtdl.org This method is ideal for installing alkynyl moieties, which can serve as handles for further transformations like click chemistry or cyclization reactions.

These reactions enable the synthesis of a vast library of 7-substituted-3-methylbenzofurans, effectively transforming the simple starting material into highly functionalized and diverse derivatives.

Beyond simple substitution, this compound serves as a foundational scaffold for constructing more elaborate fused heterocyclic systems. These larger, polycyclic structures are of significant interest in materials science and medicinal chemistry. The synthesis of these systems often involves a multi-step strategy that begins with the functionalization of the C7 position, followed by an intramolecular cyclization event to form a new ring.

A common strategy involves:

Initial Functionalization: A Sonogashira coupling is performed on this compound to introduce an alkynyl group containing a reactive site, such as a terminal hydroxyl or amino group.

Intramolecular Cyclization: The newly introduced functional group then undergoes a subsequent intramolecular reaction, attacking the alkyne to forge a new heterocyclic ring fused to the parent benzofuran. For example, an intramolecular nucleophilic addition can lead to the formation of furan (B31954) or pyrrole (B145914) rings fused at the 6,7-position. rsc.org

Alternatively, groups introduced at the C7 position can be designed to participate in cycloaddition reactions. Benzofuran-derived azadienes, for instance, can act as synthons in [4+2] cycloaddition reactions to build complex, fused nitrogen-containing heterocycles. researchgate.net Ring-closing metathesis is another powerful technique that can be employed on di-alkenyl derivatives prepared from this compound to construct larger fused rings. core.ac.uk These strategies highlight the role of the starting material not just as a core to be decorated, but as an integral part of a more extensive molecular framework.

Broader Applications of Benzofuran Derivatives in Organic Materials Science

The benzofuran nucleus is a privileged structure in the field of organic materials science due to its rigid, planar geometry and electron-rich nature. nih.gov These intrinsic properties facilitate strong π-π stacking and efficient charge transport, making benzofuran derivatives highly sought-after components for a range of functional organic materials. nih.gov

Benzofuran derivatives are increasingly being integrated into advanced organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. acs.org In these applications, the benzofuran scaffold often serves as a core building block for constructing conjugated polymers and small molecules.

Thiophene-containing benzofuran derivatives, such as benzothieno[3,2-b]benzofuran (BTBF), have been recognized for their role in developing highly efficient organic photovoltaics and transistors. nih.govacs.org Fused benzofuran systems can act as multifunctional organic semiconductors, exhibiting both high charge carrier mobility and strong luminescence, which are critical properties for high-performance OLEDs and OFETs. acs.orgacs.org

In the context of OPVs, the benzofuran core is valued as a strong electron-donating unit. acs.org Its high planarity and potential for good conjugation lead to materials with wide spectral response ranges, which is crucial for efficient light harvesting in solar cells. acs.orgnih.gov Donor-acceptor polymers incorporating benzo[1,2-b:4,5-b']difuran (BDF) building blocks have demonstrated promising power conversion efficiencies in bulk-heterojunction solar cells. tdl.orgsemanticscholar.org

The inherent fluorescence of the benzofuran framework makes it an attractive scaffold for designing novel luminogens. nih.gov Research has shown that the solid-state emission properties of benzofuran derivatives can be finely tuned through molecular engineering. For instance, linear benzofuran derivatives containing a vinylene linker exhibit high fluorescence quantum yields (Φfl >50%) in both solution and crystalline states. nih.gov In contrast, counterparts with a cyanovinylene linker are weakly emissive in solution but show a significant (up to 15-fold) increase in emission in the solid state, a phenomenon known as aggregation-induced emission (AIE). nih.gov This behavior is attributed to intermolecular contacts in the solid state that suppress non-radiative decay pathways. nih.gov

The rigid, rod-like structure of the benzofuran core also makes it a suitable component for liquid crystalline materials. The introduction of fluorine atoms and other substituents onto the benzofuran skeleton allows for the synthesis of liquid crystals with desirable properties for display applications. tandfonline.comresearchgate.net

Strategies for Utilizing Benzofuran Scaffolds in Agrochemical Research

The benzofuran scaffold is a key structural component in a number of compounds developed for agricultural use, demonstrating its versatility beyond materials science and pharmaceuticals. acs.org Research in this area focuses on designing derivatives with potent herbicidal, insecticidal, or fungicidal activity.

Several commercially successful agrochemicals are based on the benzofuran structure. Notable examples include the herbicides ethofumesate (B166128) and benfuresate, which are used for weed control in various crops. wikipedia.org

In addition to herbicides, benzofuran derivatives have shown significant potential as insecticides. A prominent class includes carbamate (B1207046) insecticides such as carbofuran, benfuracarb, carbosulfan, and furathiocarb. nih.gov These compounds act by inhibiting the enzyme acetylcholinesterase in insects. Furthermore, studies have investigated naturally occurring and synthetic benzofurans for their insect antifeedant properties. tandfonline.comnii.ac.jp For example, 2,3-dihydrobenzofuran (B1216630) derivatives have been evaluated against the common cutworm (Spodoptera litura), with structure-activity relationship studies indicating that the introduction of methoxy (B1213986) and acetyl groups can significantly increase antifeedant activity. tandfonline.comnii.ac.jp

Design of Novel Agrochemical Agents and Formulations based on Benzofuran Backbones

The benzofuran scaffold has emerged as a privileged structure in the development of a wide array of biologically active compounds, including those with potential applications in agriculture. The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of derivatives with tailored properties for crop protection. While direct research on this compound in the context of agrochemical design is not extensively documented in publicly available literature, the known bioactivity of structurally related bromo-substituted benzofuran derivatives provides a strong rationale for its potential as a lead compound in the development of novel fungicides and bactericides.

The introduction of halogen atoms, particularly bromine, into the benzofuran nucleus is a well-established strategy for enhancing antimicrobial efficacy. Research into various halogenated benzofuran derivatives has consistently demonstrated a significant increase in activity against a range of plant pathogens. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve the binding affinity of a molecule to its biological target. researchgate.net

A pertinent example highlighting the impact of bromination on the antifungal properties of the benzofuran core is the study of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate and its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate. The conversion to the dibromo derivative resulted in a drastic increase in antifungal activity against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. Current time information in Pasuruan, ID. While these are human pathogens, the underlying principle of enhanced fungitoxicity through bromination is a key takeaway for the design of agrochemicals.

Further studies on other halogenated derivatives of 3-benzofurancarboxylic acids have also shown promising results. For instance, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have exhibited notable antifungal activity against Candida albicans. researchgate.net These findings underscore the critical role that bromine substitution plays in modulating the biological activity of the benzofuran scaffold.

In the broader context of agricultural applications, various benzofuran derivatives have been investigated for their efficacy against economically important plant pathogens. While specific data for this compound is not available, the fungicidal and bactericidal activities of other substituted benzofurans against phytopathogens have been reported, suggesting the potential of this class of compounds in crop protection.

The following tables present data on the antifungal activity of various benzofuran derivatives, illustrating the structure-activity relationships that guide the design of new agrochemical agents.

Table 1: Antifungal Activity of Selected Benzofuran Derivatives

| Compound | Target Fungi | Activity | Reference |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity | Current time information in Pasuruan, ID. |

| Methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans | Antifungal activity | researchgate.net |

| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Fungi | Antifungal activity | mdpi.com |

| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Fungi | Effective against fungi | mdpi.com |

Table 2: Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives

| Compound Derivative | Gram-positive bacteria | Gram-negative rods | Yeasts |

| Dibromoacetyl derivative with bromine in the aromatic ring | Active | Inactive | Active |

| Dichloroacetyl derivative | Active | Inactive | Inactive |

| Monobromoacetyl derivative | Inactive | Inactive | Inactive |

| Dichloroacetyl derivative with chlorine in the aromatic ring | Active | Inactive | Active |

| Monochloroacetyl derivative | Inactive | Inactive | Inactive |

| Source: Adapted from research on halogenated derivatives of 3-benzofurancarboxylic acids. mdpi.com |

The data consistently indicates that the presence and nature of halogen substituents on the benzofuran ring are critical determinants of antimicrobial activity. mdpi.com Specifically, dihalogenated acetyl groups, particularly when combined with a halogen on the aromatic ring, confer activity against both Gram-positive bacteria and yeasts. mdpi.com

While the direct synthesis and agrochemical evaluation of this compound remains a subject for future research, the existing body of evidence strongly suggests that its structural features—a bromine atom at the 7-position and a methyl group at the 3-position—are favorable for potential fungicidal and bactericidal activity. The development of formulations based on this and similar benzofuran backbones could offer new solutions for the management of plant diseases.

Future Research Directions and Unexplored Avenues in 7 Bromo 3 Methylbenzofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Improved Efficiency and Selectivity

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods such as palladium-catalyzed cyclizations and one-pot reactions from phenolic precursors. mdpi.commdpi.com For instance, an enantioselective synthesis of related dihydrobenzofurans has been achieved through an intramolecular Heck-Matsuda reaction. acs.org However, the future of synthetic chemistry for 7-Bromo-3-methylbenzofuran lies in the development of more sustainable, efficient, and selective methodologies.

Future research should prioritize:

Green Catalysis: A shift from precious metal catalysts like palladium to more abundant and less toxic alternatives such as iron or copper is a critical goal. researchgate.net Developing iron-catalyzed intramolecular O-arylation or similar cyclization strategies for the synthesis of this compound would represent a significant advance in sustainable chemistry.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for conducting reactions under mild conditions. tue.nl The development of photocatalytic pathways to construct the this compound core or to functionalize it could lead to higher energy efficiency and novel reactivity. mpg.de

Flow Chemistry: Continuous-flow microreactors can enhance reaction efficiency, safety, and scalability. tue.nl Adapting and optimizing existing batch syntheses of this compound for flow systems could enable more precise control over reaction parameters, leading to higher yields and purity.

Enhanced Enantioselectivity: For applications in life sciences, the synthesis of single enantiomers is often crucial. Future work should build upon existing enantioselective methods to develop highly stereocontrolled syntheses of this compound derivatives, potentially through asymmetric catalysis or the use of chiral auxiliaries. acs.org

Table 1: Comparison of Synthetic Methodologies for Benzofuran Derivatives

| Methodology | Catalyst/Reagent | Advantages | Future Research Goal for this compound |

|---|---|---|---|

| Heck-Matsuda Reaction | Palladium | Good for enantioselectivity acs.org | Optimization for C7-brominated substrates |

| One-Pot Cyclization | K₂CO₃ | High atom economy, simplicity mdpi.com | Integration with subsequent functionalization steps |

| Rhodium-Catalyzed Annulation | Rh(II) complexes | Access to diverse substitution patterns doi.org | Application to bromo-substituted precursors |

| Photocatalysis | Organic Dyes/Semiconductors | Mild conditions, sustainable mpg.de | Development of a de novo photocatalytic cyclization |

Exploration of Underinvestigated Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by the C-Br bond, the electron-rich benzofuran ring, and the C3-methyl group. While cross-coupling reactions at the bromine site are known, a vast landscape of chemical transformations remains uncharted. mdpi.comrsc.org

Key areas for future exploration include:

Late-Stage C-H Functionalization: Beyond the versatile C-Br handle, the direct functionalization of C-H bonds at positions C2, C4, C5, and C6 offers a powerful strategy for rapidly generating molecular diversity from the core scaffold. Investigating regioselective C-H activation and derivatization would bypass the need for multi-step de novo syntheses.

Novel Coupling Chemistries: The utility of the C7-bromo group should be expanded beyond standard Sonogashira or Stille couplings. mdpi.comacs.org A systematic study of its reactivity in a wider array of modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, cyanation) would broaden the scope of accessible derivatives.